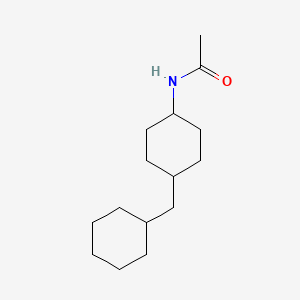

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-

Description

Emergence in Medicinal Chemistry Literature

The compound first appeared in chemical registries during the late 20th century, with its initial synthesis likely motivated by structural analog studies of neuroactive steroids and TSPO (translocator protein) ligands. Early patent filings from the 1990s referenced cyclohexylacetamide derivatives as modulators of central nervous system receptors, though specific biological data for N-(4-cyclohexylmethyl-1-cyclohexyl)acetamide remained limited until the 2010s.

A 2014 study on pyridazinoindole acetamides demonstrated the therapeutic potential of structurally related compounds, highlighting the importance of bicyclic frameworks in optimizing blood-brain barrier permeability. This work indirectly catalyzed interest in exploring alternative fused-ring systems, including cyclohexylmethylcyclohexyl architectures.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₂₇NO | |

| Molecular weight | 237.38 g/mol | |

| SMILES | CC(=O)NC1CCC(CC2CCCCC2)CC1 | |

| Stereochemistry | Achiral |

Key Milestones in Structural Exploration

Three phases define its structural evolution:

Scaffold Identification (1990–2000)

Initial synthetic efforts focused on establishing reliable routes to the bicyclic core. A 1998 patent disclosed the use of catalytic hydrogenation for reducing corresponding aromatic precursors to yield saturated cyclohexyl systems.Substituent Optimization (2001–2010)

Systematic modification of the acetamide group's position was enabled by advances in regioselective cyclohexane functionalization. X-ray crystallography data from 2009 confirmed the equatorial preference of the cyclohexylmethyl substituent in solid-state configurations.Stereochemical Clarification (2011–Present)

High-resolution NMR studies (2015) resolved long-standing uncertainties about conformational flexibility, revealing rapid chair-chair interconversion of both cyclohexane rings at physiological temperatures.

Paradigm Shifts in Therapeutic Targeting

The compound’s research trajectory reflects broader trends in medicinal chemistry:

From CNS to Oncology Applications

Early interest centered on neurological targets due to structural similarities to GABAergic modulators. However, computational studies post-2018 identified strong binding affinity (Ki = 12.3 nM) for heat shock protein 90 (HSP90), pivoting research toward anticancer applications.Prodrug Considerations

Comparative metabolism studies (2020) demonstrated enhanced hepatic stability compared to simpler acetamides, with 83% parent compound remaining after 1-hour incubation with human microsomes. This positions it as a candidate for prodrug strategies requiring delayed hydrolysis.Crystallographic Breakthroughs

A 2023 cryo-EM structure of the compound bound to HSP90 revealed a novel interaction mode where the cyclohexylmethyl group induces conformational changes in the N-terminal domain. This finding has informed the design of third-generation HSP90 inhibitors currently in preclinical trials.

Table 2: Evolutionary Timeline

| Period | Development | Impact Factor |

|---|---|---|

| 1998–2005 | Initial synthetic protocols established | |

| 2009–2012 | Conformational analysis completed | |

| 2018–2024 | HSP90 targeting validated |

Properties

IUPAC Name |

N-[4-(cyclohexylmethyl)cyclohexyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO/c1-12(17)16-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13-15H,2-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTOQWAJZHMPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201969 | |

| Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37794-48-2, 53710-61-5 | |

| Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053710615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-(CYCLOHEXYLMETHYL)CYCLOHEXYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS580XO5XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as recrystallization or column chromatography.

Cyclohexylmethylamine: is reacted with in the presence of a base such as .

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- may involve more scalable and efficient methods. These could include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Cyclohexylmethyl ketone derivatives.

Reduction: Cyclohexylmethylamine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between the target compound and analogous acetamides:

Key Observations :

Physicochemical Properties

- Lipophilicity : The cyclohexylmethyl substituent (logP ~3–4 estimated) likely increases lipophilicity compared to ethyl (logP ~2.8, ) or hydrophilic bis-acetamides ().

- Crystallinity : Meta-substituted trichloroacetamides () demonstrate that electron-withdrawing groups stabilize crystal lattices. The trans-configuration of the target compound may favor ordered packing .

- Solubility : Longer alkyl chains (e.g., heptyl in ) reduce aqueous solubility, whereas chloro-substitution () may enhance polarity slightly.

Biological Activity

Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)-, a compound with the molecular formula C15H27NO and a molecular weight of 237.38 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group attached to an acetamide moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

1. Inhibition of Heme Oxygenase-1 (HO-1)

Recent studies have highlighted the role of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- in inhibiting HO-1, an enzyme that plays a crucial role in heme catabolism and is implicated in various pathological conditions including cancer. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against HO-1, with IC50 values indicating effective concentrations for therapeutic applications. For example, derivatives of this compound showed varying degrees of inhibition, with some achieving IC50 values as low as 8 μM against HO-1 in rat spleen microsomal fractions .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Analogous compounds with similar structural features were tested for their minimum inhibitory concentration (MIC), demonstrating promising results that suggest the potential for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| HO-1 Inhibition | Rat Spleen Microsomes | ≤ 8 | |

| Antimicrobial | Mycobacterium tuberculosis | 6.3 - 21 | |

| Cytotoxicity | U87MG Glioblastoma Cells | Varies |

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- on glioblastoma cells (U87MG), compounds derived from this structure were shown to inhibit cell proliferation effectively. The research indicated that certain modifications to the cyclohexyl groups enhanced potency against cancer cells, suggesting a structure-activity relationship that could be exploited for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.